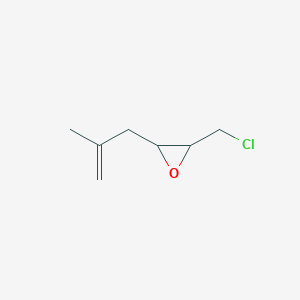
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its chloromethyl and 2-methylprop-2-en-1-yl substituents, which confer unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane typically involves the reaction of an appropriate alkene with a chlorinating agent followed by epoxidation. One common method is the chloromethylation of 2-methylprop-2-en-1-ylbenzene using formaldehyde and hydrochloric acid, followed by epoxidation with a peracid such as m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.
Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Epoxide Ring-Opening: Acidic or basic conditions can facilitate ring-opening. Acids like sulfuric acid or bases like sodium hydroxide are commonly used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted chloromethyl derivatives.
Epoxide Ring-Opening: Products include diols or halohydrins, depending on the nucleophile.
Oxidation and Reduction: Products include alcohols or alkanes, respectively.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane involves its reactivity towards nucleophiles and electrophiles. The epoxide ring can be opened by nucleophiles, leading to the formation of various products. The chloromethyl group can undergo substitution reactions, further diversifying the compound’s reactivity. Molecular targets and pathways include interactions with enzymes and proteins, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-3-(2-methylprop-2-en-1-yl)oxirane
- 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxetane
- 2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxolane
Uniqueness
2-(Chloromethyl)-3-(2-methylprop-2-en-1-yl)oxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl and epoxide groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
42322-69-0 |
|---|---|
Molekularformel |
C7H11ClO |
Molekulargewicht |
146.61 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-(2-methylprop-2-enyl)oxirane |
InChI |
InChI=1S/C7H11ClO/c1-5(2)3-6-7(4-8)9-6/h6-7H,1,3-4H2,2H3 |
InChI-Schlüssel |
BDPHWKWFNPIOMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1C(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



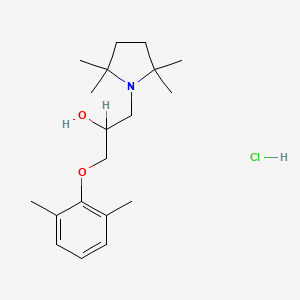
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
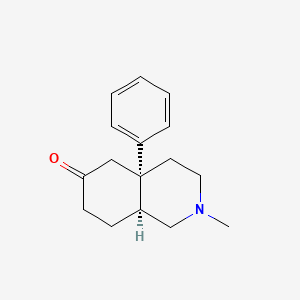
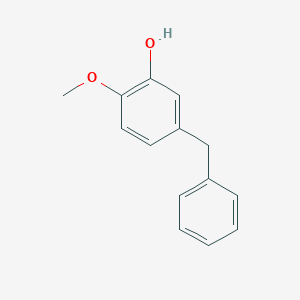


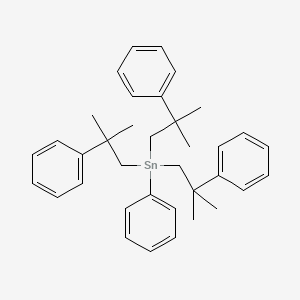


![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
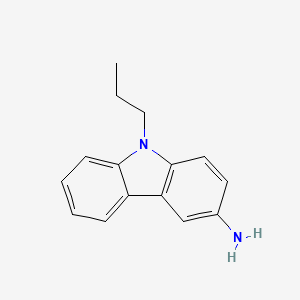
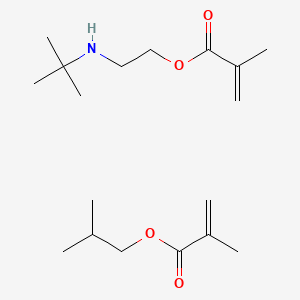
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)
